molecular formula C17H20N4S2 B185508 N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea CAS No. 52420-78-7

N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea

Cat. No.: B185508
CAS No.: 52420-78-7
M. Wt: 344.5 g/mol
InChI Key: QKXXHJDAEXMAFC-UHFFFAOYSA-N
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Description

N’-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea is a chemical compound with the molecular formula C17H20N4S2 . It has a molecular weight of 344.5 g/mol . The compound is also known by other names such as 1-phenyl-3-[3-(phenylcarbamothioylamino)propyl]thiourea .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C17H20N4S2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H2,18,20,22)(H2,19,21,23) . The Canonical SMILES is C1=CC=C(C=C1)NC(=S)NCCCNC(=S)NC2=CC=CC=C2 .


Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 112 Ų . It has 4 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 344.11293900 g/mol .

Scientific Research Applications

Lanthipeptide Production Techniques

Lanthipeptides, including those with antibacterial activities known as lantibiotics, are ribosomally synthesized and post-translationally modified peptides that feature thioether cross-linked amino acids. The synthesis versus in vivo biosynthesis of lanthipeptides is a critical area of research, focusing on sustainable production methods for pharmaceutical applications. Chemical synthesis of such biomolecules, due to their elaborate structures, proves economically challenging for large-scale applications, highlighting the importance of biological production as a more feasible alternative (Ongey & Neubauer, 2016).

Nitrogen-Containing Compound Degradation

The degradation of nitrogen-containing compounds, especially those used in the textile, agricultural, and chemical industries, is significant due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been shown to effectively mineralize nitrogen-containing compounds, thus enhancing the efficacy of treatment schemes. This research area is pivotal for developing technologies that address the degradation of such recalcitrant compounds, with ozone and Fenton processes noted for their high reactivity towards amines, dyes, and pesticides (Bhat & Gogate, 2021).

Advanced Oxidation Processes

Exploring advanced oxidation processes (AOPs) for the degradation of amine- and azo-based compounds reveals a systematic overview of the literature, providing insights into degradation efficiencies, reaction mechanisms, and the impact of various process parameters. This review underscores the potential of AOPs in addressing the environmental presence of toxic nitrogen-containing compounds, thereby advocating for optimized hybrid methods tailored to specific effluents (Bhat & Gogate, 2021).

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

1-phenyl-3-[3-(phenylcarbamothioylamino)propyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H2,18,20,22)(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXXHJDAEXMAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCCNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365155
Record name Thiourea, N,N''-1,3-propanediylbis[N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52420-78-7
Record name Thiourea, N,N''-1,3-propanediylbis[N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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